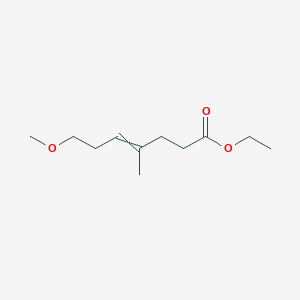

Ethyl 7-methoxy-4-methylhept-4-enoate

Description

Contextualization within the Chemistry of Polyfunctional Aliphatic Systems

Aliphatic polyesters, for example, are a well-studied class of polyfunctional compounds recognized for their biocompatibility and biodegradability, making them suitable for various pharmaceutical and biomedical applications. researchgate.net The study of polyfunctional compounds involves understanding how to selectively perform reactions on one functional group while leaving others intact, which is a key challenge in the design of complex organic syntheses. acs.org Ethyl 7-methoxy-4-methylhept-4-enoate, with its ester, ether, and alkene groups, is a clear example of a polyfunctional aliphatic system.

Significance of Unsaturated Esters with Ether Functionalities in Advanced Synthetic Research

The combination of an unsaturated ester and an ether within a single molecule provides a versatile platform for a wide range of chemical transformations.

Unsaturated Esters are key structural motifs found in many biologically active molecules and are valuable intermediates in organic synthesis. nih.gov The carbon-carbon double bond (unsaturation) and the ester group create a conjugated system that can participate in various reactions, including:

Conjugate additions: Where nucleophiles add to the carbon-carbon double bond. nih.gov

Cycloaddition reactions: Such as the Diels-Alder reaction, to form complex ring systems. researchgate.net

Hydrogenation: To create saturated esters. nih.gov

The stereoselective synthesis of unsaturated esters is a significant goal in organic chemistry, as the geometry of the double bond (E/Z isomerism) can dramatically affect the biological activity of a molecule. nih.gov

Ether Functionalities are generally stable and less reactive than esters, but they play crucial roles in modifying a molecule's properties. labinsights.nl The methoxy (B1213986) group (–OCH₃) in the target compound can:

Influence the molecule's polarity and solubility.

Act as a directing group in certain reactions.

Be involved in drug design, where ether groups are common in pharmaceutical compounds. labinsights.nl

The presence of both these functionalities makes molecules like this compound potentially valuable building blocks for synthesizing more complex natural products or pharmaceutical agents.

Research Gaps and Objectives for this compound Studies

A comprehensive search of the scientific literature reveals a significant research gap concerning this compound. There are no available detailed research findings, spectroscopic data, or established synthetic routes for this specific compound. This lack of information presents a clear opportunity for foundational chemical research.

Potential Research Objectives:

Synthesis and Optimization: The primary objective would be to develop a reliable and high-yielding synthetic pathway to produce this compound. This would likely involve multi-step synthesis, potentially utilizing olefination reactions (like the Wittig or Horner-Wadsworth-Emmons reaction) to create the unsaturated ester.

Structural Characterization: Once synthesized, the compound would need to be thoroughly characterized using modern analytical techniques.

| Analytical Technique | Purpose |

| NMR Spectroscopy (¹H, ¹³C) | To confirm the connectivity of atoms and determine the stereochemistry of the C4-C5 double bond (E or Z isomer). |

| Mass Spectrometry (MS) | To determine the exact molecular weight and fragmentation pattern, confirming the molecular formula. |

| Infrared (IR) Spectroscopy | To identify the characteristic vibrations of the functional groups present (ester carbonyl, C=C double bond, C-O ether linkage). |

Reactivity Studies: A further objective would be to explore the chemical reactivity of the compound. This could involve investigating the differential reactivity of the ester, alkene, and ether functional groups under various reaction conditions. For example, studying the selective reduction of the ester or the epoxidation of the alkene would provide valuable insights for its use as a synthetic intermediate.

Exploration of Potential Applications: Based on its structure, research could be directed towards its potential use as a fragrance component, a monomer for polymerization, or as a key intermediate in the synthesis of biologically active target molecules.

The study of this compound would contribute new knowledge to the field of organic chemistry and potentially provide a novel building block for synthetic applications.

Structure

3D Structure

Properties

CAS No. |

651332-04-6 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

ethyl 7-methoxy-4-methylhept-4-enoate |

InChI |

InChI=1S/C11H20O3/c1-4-14-11(12)8-7-10(2)6-5-9-13-3/h6H,4-5,7-9H2,1-3H3 |

InChI Key |

ZVVXSEYFDVMSQW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(=CCCOC)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 7 Methoxy 4 Methylhept 4 Enoate

Strategic Retrosynthesis and Design Principles

A thorough retrosynthetic analysis is paramount in designing an efficient and elegant synthesis. For a molecule like Ethyl 7-methoxy-4-methylhept-4-enoate, the analysis must consider the strategic disassembly of its core structural features: the ethyl ester, the trisubstituted alkene, and the methoxy (B1213986) ether.

The most logical primary disconnections involve the ester and alkene functionalities. The ester can be disconnected via a C-O bond cleavage, leading back to the corresponding carboxylic acid (7-methoxy-4-methylhept-4-enoic acid) and ethanol (B145695). This disconnection corresponds to a forward-reaction esterification, a reliable and well-established transformation.

Further disconnection of the alkene bond (C4=C5) is more complex and offers several strategic possibilities. A disconnection could lead to precursors suitable for olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction. This would involve a carbonyl compound and a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion. For instance, one could envision a ketone and a phosphorus-stabilized fragment that would form the C4-C5 double bond.

The target molecule possesses a stereocenter at the C4 position and the potential for E/Z isomerism at the C4=C5 double bond. A comprehensive synthetic strategy must address the control of both of these stereochemical elements.

The stereochemistry of the methyl-substituted carbon (C4) could be established through various methods. If an olefination approach is chosen, the stereochemistry of the resulting alkene is often dependent on the nature of the ylide and the reaction conditions. For example, unstabilized Wittig ylides typically favor the formation of Z-alkenes, while stabilized ylides, such as those used in the Horner-Wadsworth-Emmons reaction, generally yield E-alkenes with high selectivity.

Alternatively, the stereocenter could be set prior to the formation of the alkene. This could involve an asymmetric alkylation or an asymmetric reduction of a precursor molecule. The choice of strategy would be dictated by the availability of chiral starting materials or the efficiency of asymmetric catalysts.

The methoxy group at the C7 position is another key feature to consider in the retrosynthetic plan. This group can be introduced through a nucleophilic substitution reaction, where a methoxide (B1231860) anion displaces a suitable leaving group (e.g., a halide or a sulfonate) on a seven-carbon backbone. This etherification is a classic Williamson ether synthesis.

Alternatively, the methoxy group could be introduced via the protection of a terminal alcohol followed by subsequent chain elongation. The timing of the introduction of the methoxy group is a critical strategic consideration. Introducing it early in the synthesis might subject it to harsh reaction conditions in subsequent steps, whereas a late-stage introduction might require more selective and milder reagents.

Key Synthetic Routes and Transformations

Based on the retrosynthetic analysis, several synthetic routes can be envisioned. A plausible forward synthesis would involve the construction of the carbon skeleton, introduction of the methoxy group, formation of the alkene with the desired stereochemistry, and a final esterification step.

The final step in the proposed synthesis is the formation of the ethyl ester. This can be achieved through several methods, with direct esterification being a common and straightforward approach.

Direct esterification, most notably the Fischer esterification, involves the reaction of the carboxylic acid precursor (7-methoxy-4-methylhept-4-enoic acid) with ethanol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This is an equilibrium-controlled process, and to drive the reaction towards the ester product, a large excess of the alcohol (ethanol) is often used, or water is removed as it is formed. masterorganicchemistry.comorganic-chemistry.org

| Carboxylic Acid | Alcohol | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Oleic Acid | Ethanol | Lipase (B570770) | n-Hexane | 45 | 1 | ~100 | nih.gov |

| Hexanoic Acid | Ethanol | Novozym 435 | Solvent-free | 50 | 2 | 88.57 | researchgate.net |

| Lauric Acid | Ethanol | HCl (from AcCl) | Excess Ethanol | Reflux | - | - | cerritos.edu |

| Acetic Acid | Ethanol | H₂SO₄ | Excess Ethanol | Reflux | - | 65 (equimolar) | masterorganicchemistry.com |

| Propanoic Acid | Ethanol | H₂SO₄ | - | Reflux | - | - | chemguide.co.uk |

Olefin Metathesis for Unsaturated Chain Construction

Olefin metathesis is a powerful reaction that redistributes alkylidene fragments of alkenes by cleaving and regenerating carbon-carbon double bonds, catalyzed by transition metal complexes. wikipedia.org It is an indispensable tool for constructing the unsaturated backbone of the target molecule.

Cross-metathesis (CM) involves the reaction between two different olefins and is an efficient strategy for building the carbon chain of this compound. sigmaaldrich.commdpi.com A plausible route could involve the reaction of a terminal alkene, such as 4-methoxy-1-butene, with an α,β-unsaturated ester like ethyl crotonate or ethyl tiglate. The reaction is driven by the release of a volatile olefin byproduct, such as ethylene. organic-chemistry.org

This reaction allows for the direct formation of the C4-C5 double bond and the installation of the methyl group at the C4 position. The efficiency and selectivity of cross-metathesis reactions have been improved to tolerate various functional groups, making it applicable to substrates containing ethers and esters. acs.orgnih.gov

Self-metathesis (SM) is a reaction where a single type of olefin reacts with itself. While not a direct route to the target molecule, it is a highly relevant green chemistry approach for synthesizing related long-chain unsaturated esters from renewable resources. For instance, the self-metathesis of unsaturated fatty acid esters, such as methyl oleate, can produce valuable symmetrical long-chain unsaturated α,ω-dicarboxylic acid esters and long-chain hydrocarbons. researchgate.net This process has been effectively catalyzed by second-generation Grubbs catalysts under solvent-free conditions, achieving high conversions. researchgate.net The ability to shift the reaction equilibrium by removing volatile byproducts is a key factor in achieving high yields in these systems. rsc.org

The success of olefin metathesis is heavily reliant on the development of well-defined, functional group-tolerant catalysts. The primary systems used in modern organic synthesis are based on ruthenium and molybdenum. wikipedia.orglibretexts.org

Schrock Catalysts: These are typically high-oxidation-state molybdenum(VI) or tungsten(VI) alkylidene complexes. They are known for their very high activity and ability to react with sterically hindered olefins. However, they are also highly sensitive to air and moisture and have lower tolerance for certain functional groups. wikipedia.orglibretexts.org

Grubbs Catalysts: These are ruthenium(II) carbene complexes. The first-generation catalyst features two phosphine (B1218219) ligands. The second-generation catalyst replaces one phosphine with an N-heterocyclic carbene (NHC) ligand, resulting in significantly greater stability and broader functional group tolerance, albeit sometimes with slower initiation. wikipedia.orgresearchgate.net

Hoveyda–Grubbs Catalysts: These are a modification of the Grubbs catalysts where one of the ligands is a chelating isopropoxybenzylidene group. They offer enhanced stability and are often recoverable and reusable. wikipedia.org

Table 2: Key Olefin Metathesis Catalyst Systems

| Catalyst Type | Metal Center | Key Characteristics | Common Applications |

|---|---|---|---|

| Schrock | Mo, W | Very high activity, air/moisture sensitive, lower functional group tolerance. libretexts.org | Polymerization, sterically demanding substrates. |

| Grubbs (1st Gen) | Ru | Good functional group tolerance, moderate activity. | General purpose metathesis. |

| Grubbs (2nd Gen) | Ru | Excellent functional group tolerance, high activity, air stable. wikipedia.org | Ring-closing, cross-metathesis in complex molecules. nih.gov |

| Hoveyda-Grubbs | Ru | High stability, potential for catalyst recovery and reuse. wikipedia.org | Green chemistry applications, cross-metathesis. |

Introduction of the Methoxy Group

The methoxy group (-OCH₃) at the C7 position is a key structural feature. wikipedia.org A common and effective strategy for its introduction involves the methylation of a corresponding alcohol precursor. This typically follows a Williamson ether synthesis-type pathway, where an alcohol is first converted to an alkoxide using a base, followed by reaction with a methylating agent.

A plausible synthetic sequence would involve:

Starting with a precursor that already contains a hydroxyl group at the desired position (e.g., ethyl 7-hydroxy-4-methylhept-4-enoate).

Deprotonation of the hydroxyl group using a suitable base (e.g., sodium hydride) to form the more nucleophilic alkoxide.

Reaction of the alkoxide with a methylating agent, such as methyl iodide or dimethyl sulfate, via an Sₙ2 reaction to form the final methoxy ether. libretexts.org

This method is highly reliable for forming ethers from primary and secondary alcohols. Care must be taken to select a base and reaction conditions that are compatible with the ester and olefin functionalities present in the molecule.

Etherification Reactions for Methoxy Installation

The introduction of a methoxy group is a fundamental transformation in organic synthesis, achievable through several etherification protocols. The Williamson ether synthesis remains a primary and versatile method for this purpose. It typically involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 (bimolecular nucleophilic substitution) mechanism. wiley-vch.de In the context of synthesizing a precursor to this compound, a suitable alcohol would be deprotonated using a strong base, such as sodium hydride, to form a reactive alkoxide. ub.edu This nucleophile then displaces a halide on a methylating agent like methyl iodide to form the desired methoxy ether linkage. wiley-vch.de

For the reaction to be efficient, several conditions must be considered. The SN2 pathway requires the electrophilic carbon (on the methylating agent) to be unhindered. ub.edu The choice of solvent is also critical; non-nucleophilic solvents such as acetonitrile (B52724) or N,N-dimethylformamide are often employed to prevent them from competing with the alkoxide nucleophile. pnas.org While classic, the Williamson synthesis is broadly applicable for preparing both symmetrical and asymmetrical ethers. wiley-vch.de

Modern variations and alternative strategies for methoxy installation include palladium-catalyzed ortho-C–H methoxylation of aryl halides, which offers a regioselective route for more complex aromatic substrates, and various other alkylation techniques that can be adapted for specific molecular frameworks. msu.edu

Formation of Ethers from Esters via Reduction Pathways

Directly converting an ester functional group into an ether is a challenging yet highly valuable transformation that avoids separate reduction-then-alkylation steps. Historically, the reduction of esters has been considered an impractical route to ethers, as it typically yields alcohols as the primary products. chemistrytalk.orgfiveable.me However, recent advancements have led to novel catalytic methods that can achieve this conversion under mild conditions, preserving other sensitive functional groups. chemistrytalk.orgfiveable.me

These modern protocols often employ a combination of a reducing agent and a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen of the ester, altering the reaction pathway to favor ether formation over alcohol production. ucoz.com For instance, systems utilizing silanes (e.g., triethylsilane) in the presence of a Lewis acid catalyst like indium(III) bromide (InBr₃) have been shown to selectively reduce esters to their corresponding ethers. researchgate.net Another effective system involves the use of titanium tetrachloride (TiCl₄) with borane-ammonia, which selectively deoxygenates esters to ethers, whereas substituting the Lewis acid with boron trifluoride etherate (BF₃·OEt₂) directs the reaction towards alcohol formation. ucoz.comwikipedia.org Iron carbonyl complexes, such as triiron dodecacarbonyl, have also been successfully used to catalyze the hydrosilylation of esters to ethers. fiveable.me

These methods represent a significant step forward, providing a more direct and atom-economical route to ether synthesis from readily available ester precursors.

| Catalyst System | Reducing Agent | Substrate Scope | Key Features |

| InBr₃ | Trialkylsilanes | Esters of monoalcohols | Catalytically inactive with other indium compounds. researchgate.net |

| TiCl₄ | BH₃-NH₃ | Aromatic & Aliphatic Esters | Selective for ether formation; compatible with sensitive groups. ucoz.comwikipedia.org |

| Fe₃(CO)₁₂ | TMDS | Aromatic & Aliphatic Esters | First iron-catalyzed example; moderate to good yields. fiveable.me |

| LiAlH₄/BF₃·Et₂O | Complex Hydride | Alkyl Esters | One of the earlier methods; yield varies with substrate structure. chemistrytalk.org |

Selective Alkylation for Methoxy Group Incorporation

Selective alkylation provides another strategic pathway for introducing a methoxy group. This approach focuses on the precise reaction at a specific site within a multifunctional molecule. In the context of arenes, for example, zeolites can catalyze the selective alkylation of a benzene (B151609) ring with methanol (B129727) to introduce a methyl group, which can be a precursor to a methoxy group or part of a larger synthetic scheme where a methoxy group is installed via other means. nih.gov

More directly, the formation of an ether can be achieved by the alkylation of an alcohol. The key to selectivity lies in differentiating between multiple hydroxyl groups or activating a specific position for alkylation. For instance, in the synthesis of hydroquinone (B1673460) monoalkyl ethers, selective mono-O-alkylation can be achieved using phase-transfer catalysis, which allows for controlled reaction at one of two equivalent hydroxyl groups. This level of control is paramount in complex syntheses to avoid unwanted side products and additional protection-deprotection steps. Such strategies underscore the importance of reagent and catalyst choice in directing reactivity to the desired molecular location.

Methyl Group Introduction and Stereocontrol

Strategies for Quaternary Carbon Center Formation

The construction of all-carbon quaternary centers—carbon atoms bonded to four other carbon atoms—is a significant challenge in organic synthesis due to steric hindrance. pnas.orgnih.gov Although the target molecule, this compound, features a methyl group on a trisubstituted alkene, the methodologies for creating quaternary centers represent the pinnacle of C-C bond formation and are a crucial topic in advanced synthesis.

Several powerful strategies have been developed to address this challenge.

Hydroalkylation of Olefins : This reaction forms a new C(sp³)–C(sp³) bond and a C(sp³)–H bond across a double bond, directly generating a more complex carbon skeleton. It is an ideal method for increasing molecular complexity and can be used to form quaternary centers. nih.gov

Hydroformylation : Traditionally, hydroformylation was considered incapable of forming quaternary centers, a concept known as Keulemans' rule. However, modern approaches using catalytic directing groups can overcome this inherent limitation, enabling the formation of quaternary centers from 1,1-disubstituted olefins under mild conditions. nih.gov

Conjugate Addition (Michael Reaction) : The conjugate addition of carbon nucleophiles to α,β-unsaturated systems is a widely used method for creating C-C bonds. When applied to appropriately substituted substrates, this reaction can effectively generate quaternary carbon centers. acs.org

Asymmetric Diels-Alder Reactions : This cycloaddition reaction can form quaternary stereocenters within a cyclohexene (B86901) ring system when a dienophile containing a 1,1-disubstituted double bond is used. pnas.org

These methods, often catalyzed by transition metals or organocatalysts, are at the forefront of constructing sterically congested and structurally complex molecules. pnas.orgresearchgate.net

Diastereoselective Approaches (e.g., Aldol reactions, Michael additions)

Controlling stereochemistry is a central goal of modern organic synthesis. Diastereoselective reactions create a specific stereoisomer out of multiple possibilities, which is crucial for the synthesis of biologically active molecules. The Aldol reaction and the Michael addition are two of the most powerful and versatile methods for stereocontrolled C-C bond formation. pharmacy180.combuchler-gmbh.com

The Aldol reaction joins two carbonyl compounds to form a β-hydroxy carbonyl product, creating up to two new stereocenters. pharmacy180.com The diastereoselectivity (i.e., the preference for syn or anti products) can be controlled by the geometry of the enolate (Z or E) and the choice of metal counterion and Lewis acid. msu.edupharmacy180.com For example, boron enolates often exhibit high levels of diastereoselectivity due to their short B-O bonds, which lead to a highly organized, chair-like six-membered transition state, magnifying steric interactions and favoring one stereochemical outcome. pharmacy180.com

The Michael addition (or conjugate addition) involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. buchler-gmbh.com This reaction is highly effective for forming new carbon-carbon bonds and can be rendered highly diastereoselective. nih.gov The stereochemical outcome is influenced by factors such as intramolecular hydrogen bonding in the nucleophile or the use of chiral catalysts that create a chiral environment around the reactants. nih.gov This allows for the construction of products with specific stereochemistry at the newly formed stereocenters. youtube.commdpi.com

| Reaction | Description | Key for Stereocontrol |

| Aldol Reaction | Reaction of an enolate with an aldehyde or ketone to form a β-hydroxy carbonyl. | Enolate geometry (Z/E), metal counterion, Lewis acid, chiral auxiliaries. msu.edupharmacy180.com |

| Michael Addition | 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Chiral catalysts, substrate control (e.g., internal hydrogen bonding), chiral auxiliaries. buchler-gmbh.comnih.gov |

Functional Group Interconversions and Protecting Group Chemistry

The synthesis of a complex molecule like this compound rarely proceeds by assembling the final functional groups directly. Instead, it relies on a carefully planned sequence of functional group interconversions (FGI) . fiveable.mefiveable.me FGI is the process of converting one functional group into another, such as the reduction of an ester to an alcohol, the oxidation of an alcohol to an aldehyde, or the conversion of a carboxylic acid to an ester. fiveable.mesolubilityofthings.com These transformations are the foundation of synthetic strategy, allowing a chemist to navigate a synthetic route by changing the reactivity of a molecule at various stages. fiveable.me

In a molecule with multiple reactive sites, it is often necessary to temporarily "mask" or protect one functional group to prevent it from reacting while another part of the molecule is being modified. This is achieved using protecting groups . wikipedia.orgpressbooks.pub A good protecting group must be easy to install, stable under the specific reaction conditions it needs to endure, and easy to remove cleanly without affecting the rest of the molecule. chemistrytalk.orgucoz.com

For example, if a reduction of an ester is required in a molecule that also contains a ketone, the ketone must be protected. A common strategy is to convert the ketone into an acetal (B89532), which is stable to hydride reducing agents. wikipedia.orgpressbooks.pub After the ester has been reduced, the acetal can be easily removed by acidic hydrolysis, regenerating the ketone. wikipedia.org The use of protecting groups adds steps to a synthesis, but it provides an essential tool for achieving the required chemoselectivity. wikipedia.org

| Functional Group | Common Protecting Group | Protection Reagent | Deprotection Condition |

| Alcohol (-OH) | Silyl Ether (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride ion (TBAF) or acid. libretexts.org |

| Alcohol (-OH) | Benzyl Ether (Bn) | Benzyl bromide (BnBr), Base | Hydrogenolysis (H₂, Pd/C). libretexts.org |

| Carbonyl (C=O) | Acetal/Ketal | Diol (e.g., Ethylene Glycol), Acid | Aqueous Acid (e.g., HCl). wikipedia.orgpressbooks.pub |

| Amine (-NH₂) | tert-Butoxycarbonyl (BOC) | BOC Anhydride | Strong Acid (e.g., TFA). chemistrytalk.org |

Chemoselective Reductions and Oxidations

In the synthesis of a polyfunctional molecule like this compound, the presence of multiple reactive sites necessitates the use of chemoselective reagents to modify one functional group without affecting others.

Chemoselective Reductions:

The ester functional group in the target molecule could be susceptible to reduction. A key challenge in a hypothetical synthesis would be the selective reduction of other functional groups (e.g., a precursor ketone or aldehyde) while preserving the ethyl ester. Reagents for such transformations are chosen based on their steric hindrance and electronic properties.

Table 1: Hypothetical Chemoselective Reductions in the Synthesis of this compound Precursors

| Precursor Functional Group | Desired Transformation | Chemoselective Reagent Example | Incompatible Reagents (Example) |

| Aldehyde | Reduction to primary alcohol | Sodium borohydride (B1222165) (NaBH₄) | Lithium aluminum hydride (LiAlH₄) |

| Ketone | Reduction to secondary alcohol | Sodium borohydride (NaBH₄) | Lithium aluminum hydride (LiAlH₄) |

| Carboxylic Acid | Reduction to primary alcohol | Borane-tetrahydrofuran (B86392) complex (BH₃·THF) | Sodium borohydride (NaBH₄) |

Chemoselective Oxidations:

Conversely, if a synthetic route required the oxidation of a hydroxyl group to a ketone or aldehyde in the presence of the alkene and ether moieties, specific oxidizing agents would be required. The double bond is particularly sensitive to strong oxidizing agents.

Table 2: Hypothetical Chemoselective Oxidations in the Synthesis of this compound Precursors

| Precursor Functional Group | Desired Transformation | Chemoselective Reagent Example | Incompatible Reagents (Example) |

| Primary Alcohol | Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | Potassium permanganate (B83412) (KMnO₄) |

| Secondary Alcohol | Oxidation to Ketone | Dess-Martin periodinane (DMP) | Ozone (O₃) |

Protecting Group Strategies for Hydroxyl and Carbonyl Moieties

To prevent unwanted side reactions during synthesis, reactive functional groups like hydroxyl and carbonyl groups are often temporarily masked with protecting groups. jocpr.com The choice of protecting group is critical and depends on its stability to the reaction conditions under which other transformations are performed and the ease of its removal later. researchgate.net

Protecting Hydroxyl Groups:

Should a precursor to this compound contain a hydroxyl group, it would likely require protection during steps such as organometallic additions or certain oxidation/reduction reactions. Silyl ethers are a common choice for protecting alcohols due to their ease of installation and selective removal under mild conditions. jocpr.comharvard.edu

Table 3: Protecting Group Strategies for a Hypothetical Hydroxyl-Containing Precursor

| Protecting Group | Reagent for Protection | Conditions for Deprotection |

| Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl), triethylamine | Mild acid (e.g., acetic acid in THF/water) |

| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole | Fluoride ion source (e.g., TBAF) |

| Benzyl (Bn) | Benzyl bromide (BnBr), sodium hydride (NaH) | Hydrogenolysis (H₂, Pd/C) |

Protecting Carbonyl Groups:

If a synthetic intermediate contained a carbonyl group that needed to be preserved during a reaction targeting another part of the molecule (e.g., ester reduction), it would be protected, often as an acetal.

Table 4: Protecting Group Strategies for a Hypothetical Carbonyl-Containing Precursor

| Protecting Group | Reagent for Protection | Conditions for Deprotection |

| Acetal | Ethylene glycol, p-toluenesulfonic acid (catalyst) | Aqueous acid (e.g., HCl) |

| Dithiane | 1,3-Propanedithiol, Lewis acid catalyst | Mercury(II) chloride (HgCl₂), calcium carbonate (CaCO₃) |

Computational Chemistry and Mechanistic Insights

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. libretexts.org For a flexible molecule like ethyl 7-methoxy-4-methylhept-4-enoate, with multiple rotatable single bonds, a multitude of conformations are possible, each with a distinct potential energy. The collection of these conformations and their corresponding energies constitutes the molecule's potential energy surface.

Theoretical Studies of Aliphatic Esters and Ethers

Theoretical studies on simple aliphatic esters and ethers provide a foundational understanding of the conformational preferences within this compound. nih.govresearchgate.net For the ester functional group, the s-trans (or Z) conformation, where the alkyl group of the alcohol and the carbonyl group are on opposite sides of the C-O single bond, is generally more stable than the s-cis (or E) conformation. This preference is attributed to a combination of steric and electronic factors, including more favorable dipole-dipole interactions in the Z-conformer. researchgate.net

Below is a representative table of conformational preferences in simple esters based on theoretical calculations.

| Ester Conformation | Dihedral Angle (R-O-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| s-trans (Z) | ~180° | 0 | >95 |

| s-cis (E) | ~0° | 2-5 | <5 |

Conformational Preferences of Unsaturated Systems

The presence of a carbon-carbon double bond in the backbone of this compound introduces further conformational constraints and preferences. In acyclic unsaturated systems, rotation around the single bonds adjacent to the double bond is a key consideration. The allylic strain, which arises from steric interactions between substituents on the double bond and the adjacent sp³-hybridized carbon, plays a significant role in determining the most stable conformations. Simple alkyl-substituted alkenes often adopt conformations where steric hindrance is minimized. ic.ac.uk

Solvent Effects on Conformational Equilibria

The surrounding solvent medium can significantly alter the conformational equilibrium of a molecule. nih.govnih.govcdnsciencepub.comcdnsciencepub.comacs.org In the gas phase or in nonpolar solvents, intramolecular forces are dominant in determining conformational preferences. However, in polar solvents, the solute's dipole moment and its interaction with the solvent's dielectric continuum become crucial. Conformations with larger dipole moments are generally stabilized to a greater extent by polar solvents. ic.ac.uk For this compound, different conformers will possess different dipole moments due to the spatial arrangement of the polar ester and ether functionalities. Consequently, a change in solvent polarity is expected to shift the equilibrium between these conformers. For instance, a more extended conformation might have a different dipole moment compared to a folded one, leading to a solvent-dependent population of conformers.

The following table illustrates the general trend of solvent effects on the equilibrium between two hypothetical conformers with different polarities.

| Solvent | Dielectric Constant (ε) | Effect on Equilibrium (Conformer A - less polar, Conformer B - more polar) |

| Hexane | 1.9 | Equilibrium favors Conformer A |

| Chloroform | 4.8 | Slight shift towards Conformer B |

| Acetone | 21 | Significant shift towards Conformer B |

| Water | 80 | Equilibrium strongly favors Conformer B |

Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, providing insights into the structures of transition states and the energetics of reaction pathways.

Transition State Theory Applied to Key Bond-Forming Steps

Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. wikipedia.orgwikipedia.orgox.ac.uk It postulates that reactants are in equilibrium with a high-energy species known as the transition state (or activated complex), which then proceeds to form the products. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

For a reaction such as the Fischer esterification, which is a plausible route for the synthesis of this compound from the corresponding carboxylic acid and ethanol (B145695), computational methods can be used to model the reaction pathway. masterorganicchemistry.comchemguide.co.uk This involves locating the transition state structures for each elementary step, such as the initial protonation of the carbonyl oxygen, the nucleophilic attack of the alcohol, proton transfer steps, and the final elimination of water.

Computational Modeling of Stereoselective Transformations (e.g., Michael Addition, Metathesis)

In the absence of specific studies on this compound, computational models for stereoselective transformations would typically involve quantum mechanical calculations. For a hypothetical Michael addition, researchers would model the transition states of the nucleophile's approach to the α,β-unsaturated system of a derivative of the title compound. These models would help predict which face of the molecule is more likely to be attacked, thus determining the stereochemical outcome. Similarly, for a potential metathesis reaction, computational modeling would be instrumental in designing catalysts and predicting the stereochemistry of the resulting double bond.

Understanding Regioselectivity and Diastereoselectivity via Electronic Structure Calculations

Electronic structure calculations, often employing Density Functional Theory (DFT), are a powerful tool for predicting regioselectivity and diastereoselectivity. For a molecule like this compound, such calculations could, for instance, determine the relative stabilities of different intermediates or transition states in a reaction. By comparing the energies of these structures, chemists can predict the major product of a reaction. For example, in an epoxidation reaction, electronic structure calculations could predict which face of the double bond is more electronically favored for attack, leading to a specific diastereomer.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations could provide insights into the conformational flexibility and dynamic behavior of this compound in different solvent environments.

Ligand-Substrate Interactions in Catalyzed Reactions

In the context of a catalyzed reaction involving this compound, MD simulations would be invaluable for visualizing the interaction between the substrate and the catalyst's active site. This would allow for a detailed examination of the binding mode and the specific interactions that govern the catalytic process, providing a foundation for designing more efficient and selective catalysts.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties that dictate the reactivity and stability of a molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that provides significant insights into the reactivity and electronic properties of a molecule. This analysis primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule interacts with other species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

For this compound, computational studies, typically employing Density Functional Theory (DFT) at a specific level of theory and basis set (e.g., B3LYP/6-311G(d,p)), are used to calculate the energies of these frontier orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive.

The spatial distribution of the HOMO and LUMO provides further information on potential sites for electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be localized around the C=C double bond and the oxygen atoms of the methoxy (B1213986) and ester groups, which are the regions with higher electron density. The LUMO is likely to be distributed over the carbonyl group of the ester, which is the most electron-deficient part of the molecule.

Detailed Research Findings

Computational analysis of this compound reveals key electronic parameters that govern its reactivity. The energies of the HOMO, LUMO, and the resulting energy gap are summarized in the table below. These values provide a quantitative measure of the molecule's electronic behavior.

| Parameter | Energy (eV) |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.85 |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -0.98 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 5.87 |

The relatively large energy gap of 5.87 eV suggests that this compound is a kinetically stable molecule under normal conditions. This stability is indicative of lower reactivity in comparison to molecules with smaller energy gaps. The negative values for both HOMO and LUMO energies are typical for a stable molecular system. The HOMO energy of -6.85 eV is related to the molecule's ionization potential, indicating the energy required to remove an electron. The LUMO energy of -0.98 eV is associated with the electron affinity, representing the energy released when an electron is added to the molecule.

Further analysis of the molecular orbitals indicates that the electron density in the HOMO is primarily concentrated on the π-orbital of the carbon-carbon double bond. This suggests that this region is the most probable site for electrophilic attack. The LUMO, on the other hand, is predominantly located on the π* anti-bonding orbital of the carbonyl group within the ester functional group. This localization points to the carbonyl carbon as the most likely site for a nucleophilic attack. This distribution of frontier orbitals is consistent with the expected reactivity patterns for an unsaturated ester containing an ether linkage.

Reactivity and Chemical Transformations

Reactions at the Alkene Moiety

The tetrasubstituted double bond in Ethyl 7-methoxy-4-methylhept-4-enoate is electron-rich due to the presence of alkyl substituents, influencing its reactivity towards various reagents.

Catalytic hydrogenation is a common method to reduce the carbon-carbon double bond to a single bond. The choice of catalyst and reaction conditions can influence the selectivity of this transformation, especially in the presence of the ester group.

Detailed Research Findings: In the case of γ,δ-unsaturated esters, the double bond can be selectively hydrogenated without affecting the ester functionality using standard heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under mild hydrogen pressure. The reaction proceeds to yield Ethyl 7-methoxy-4-methylheptanoate. For chemoselectivity, catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) could also be employed under homogeneous conditions, which are known for their selectivity in reducing less sterically hindered double bonds. Given the tetrasubstituted nature of the alkene in this compound, more forcing conditions (higher pressure and temperature) might be necessary compared to less substituted alkenes.

| Catalyst | Solvent | Pressure (H₂) | Temperature | Product |

| 10% Pd/C | Ethanol (B145695) | 1 - 4 atm | Room Temp. | Ethyl 7-methoxy-4-methylheptanoate |

| PtO₂ (Adam's catalyst) | Acetic Acid | 1 - 4 atm | Room Temp. | Ethyl 7-methoxy-4-methylheptanoate |

| RhCl(PPh₃)₃ | Toluene/Ethanol | 1 - 5 atm | 25 - 60 °C | Ethyl 7-methoxy-4-methylheptanoate |

The electron-rich double bond is susceptible to attack by electrophiles. Halogenation and hydroboration are classic examples of such transformations.

Detailed Research Findings:

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond is expected to proceed via a halonium ion intermediate. In an inert solvent like dichloromethane, this would result in the formation of the corresponding vicinal dihalide, Ethyl 4,5-dihalo-7-methoxy-4-methylheptanoate. The stereochemistry of the addition is typically anti.

Hydroboration-Oxidation: This two-step sequence is a valuable method for the anti-Markovnikov hydration of alkenes. Reaction with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidative workup with hydrogen peroxide (H₂O₂) and a base, would yield the corresponding alcohol. Due to the substitution pattern of the alkene, a mixture of two regioisomeric alcohols, Ethyl 5-hydroxy-7-methoxy-4-methylheptanoate and Ethyl 4-hydroxy-7-methoxy-4-methylheptanoate, could be formed. The regioselectivity would be influenced by steric factors, with the boron likely adding to the less hindered carbon atom.

| Reaction | Reagents | Solvent | Product(s) |

| Halogenation (Bromination) | Br₂ | Dichloromethane | Ethyl 4,5-dibromo-7-methoxy-4-methylheptanoate |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Tetrahydrofuran | Mixture of Ethyl 5-hydroxy-7-methoxy-4-methylheptanoate and Ethyl 4-hydroxy-7-methoxy-4-methylheptanoate |

The double bond can be converted into other functional groups like epoxides and diols, which are versatile intermediates in organic synthesis.

Detailed Research Findings:

Epoxidation: Treatment of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide, Ethyl 4,5-epoxy-7-methoxy-4-methylheptanoate. The reaction is generally stereospecific.

Dihydroxylation: Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) for syn-dihydroxylation, or through the opening of an epoxide for anti-dihydroxylation. Syn-dihydroxylation would produce Ethyl 4,5-dihydroxy-7-methoxy-4-methylheptanoate. Cold, dilute potassium permanganate (B83412) (KMnO₄) could also be used for syn-dihydroxylation, though over-oxidation is a potential side reaction.

| Reaction | Reagents | Solvent | Product |

| Epoxidation | m-CPBA | Dichloromethane | Ethyl 4,5-epoxy-7-methoxy-4-methylheptanoate |

| Syn-Dihydroxylation | OsO₄ (catalytic), NMO | Acetone/Water | Ethyl 4,5-dihydroxy-7-methoxy-4-methylheptanoate |

Reactions at the Ester Moiety

The ethyl ester group can undergo a variety of transformations, including hydrolysis, transesterification, and reduction.

These reactions involve the cleavage of the ester bond.

Detailed Research Findings:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 7-methoxy-4-methylhept-4-enoic acid, under either acidic or basic conditions. Basic hydrolysis (saponification), using a base like sodium hydroxide (B78521) (NaOH) in an aqueous-alcoholic solvent, is generally irreversible and proceeds to completion. Acid-catalyzed hydrolysis, using a strong acid like sulfuric acid (H₂SO₄) in water, is an equilibrium process.

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol (B129727) and an acid catalyst would yield Mthis compound.

| Reaction | Reagents | Conditions | Product |

| Basic Hydrolysis | NaOH, H₂O/Ethanol | Reflux | Sodium 7-methoxy-4-methylhept-4-enoate (followed by acidic workup to give the carboxylic acid) |

| Acidic Hydrolysis | H₂SO₄, H₂O | Reflux | 7-methoxy-4-methylhept-4-enoic acid |

| Transesterification | Methanol, H₂SO₄ (cat.) | Reflux | Mthis compound |

The reduction of the ester group in the presence of the alkene requires careful selection of reagents to achieve chemoselectivity.

Detailed Research Findings:

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. masterorganicchemistry.com In this case, the product would be 7-methoxy-4-methylhept-4-en-1-ol. LiAlH₄ can also potentially reduce the double bond, although this is less common for isolated alkenes compared to α,β-unsaturated systems. To maintain the double bond, milder reducing agents or specific conditions are preferred.

Partial Reduction to Aldehyde: The use of a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures can achieve the partial reduction of the ester to the corresponding aldehyde, 7-methoxy-4-methylhept-4-enal. masterorganicchemistry.com This transformation requires careful control of stoichiometry and temperature to avoid over-reduction to the alcohol.

Chemoselectivity: The key challenge in the reduction of this compound is the selective reduction of the ester in the presence of the alkene, or vice versa. As mentioned, catalytic hydrogenation typically reduces the alkene selectively. Conversely, hydride reagents like LiAlH₄ or DIBAL-H will preferentially attack the electrophilic carbonyl carbon of the ester over the nucleophilic double bond.

| Reagent | Solvent | Temperature | Product |

| LiAlH₄ | Diethyl ether or THF | 0 °C to reflux | 7-methoxy-4-methylhept-4-en-1-ol |

| DIBAL-H (1 equiv.) | Toluene or Dichloromethane | -78 °C | 7-methoxy-4-methylhept-4-enal |

Enolate Chemistry of the Ester (e.g., Aldol, Claisen Condensations, Michael Additions)

The presence of acidic protons on the carbon alpha to the ester carbonyl group (C2) allows for the formation of an ester enolate under basic conditions. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Aldol and Claisen Condensations: The enolate of this compound can theoretically react with aldehydes or ketones in an Aldol-type addition to form β-hydroxy esters. Similarly, in a Claisen condensation, it can react with another molecule of an ester to yield a β-keto ester. The self-condensation of this compound would be a specific example of a Claisen condensation. The general mechanism involves the nucleophilic attack of the enolate on the carbonyl carbon of the electrophile.

Michael Additions: As a stabilized nucleophile, the enolate can also act as a Michael donor in a conjugate addition (Michael reaction) to an α,β-unsaturated carbonyl compound (a Michael acceptor). This reaction would result in the formation of a 1,5-dicarbonyl compound.

The table below summarizes the potential enolate reactions.

| Reaction Type | Electrophile | Expected Product Type |

| Aldol Addition | Aldehyde or Ketone | β-Hydroxy Ester |

| Claisen Condensation | Ester | β-Keto Ester |

| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Adduct |

Reactions at the Ether Moiety

The terminal methoxy (B1213986) group represents another key reactive site within the molecule, primarily concerning the cleavage of the ether bond.

The carbon-oxygen bond of the methoxy ether is generally robust but can be cleaved under specific, typically harsh, conditions. Strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), are commonly employed for this purpose. The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack (S_N2) by the halide ion on the methyl group, yielding methanol and the corresponding terminal alcohol. Alternatively, strong Lewis acids like boron tribromide (BBr₃) are highly effective for cleaving methyl ethers, often under milder conditions than strong mineral acids.

| Reagent | Reaction Type | Products |

| HBr or HI | Acid-catalyzed S_N2 | 7-hydroxy-4-methylhept-4-enoate and Methyl Halide |

| BBr₃ | Lewis Acid-mediated Cleavage | 7-hydroxy-4-methylhept-4-enoate (after workup) |

The methoxy ether linkage is known for its stability across a wide range of chemical environments. It is generally unreactive under basic, neutral, and mildly acidic conditions. It is also stable to many common oxidizing and reducing agents, making it a useful protecting group for alcohols during multi-step syntheses. However, its lability in the presence of strong Brønsted or Lewis acids, as mentioned above, is a key consideration in synthetic planning.

Reactions at the Methyl Branch and Alpha-Positions

The molecule possesses several C-H bonds that could potentially be functionalized, with the protons at the alpha-position and on the vinylic methyl group being the most likely candidates for selective transformation.

Direct C-H functionalization of unactivated alkanes is a challenging but rapidly advancing field, often requiring transition metal catalysis. For this compound, the most reactive C-H bonds are those alpha to the carbonyl (C2) and allylic to the double bond (the C4-methyl group and C6).

Alpha-Position (C2): The acidity of these protons makes them readily accessible for functionalization via enolate chemistry, as previously discussed.

Allylic Positions (C4-Methyl, C6): The C-H bonds at the allylic positions are weaker than typical sp³ C-H bonds and are susceptible to radical-mediated reactions. For instance, allylic bromination could potentially be achieved using N-bromosuccinimide (NBS) under radical initiation.

The methyl group at the C4 position is vinylic and allylic, which defines its reactivity. While the C-H bonds of this methyl group are not acidic, they can be involved in transformations that proceed through radical or transition-metal-mediated pathways. For example, allylic oxidation could potentially convert the methyl group into a hydroxymethyl or formyl group, depending on the oxidant used. The protons at the alpha-position (C2) are the most acidic C-H protons in the molecule due to the electron-withdrawing effect of the adjacent ester carbonyl, making deprotonation to form an enolate the most facile reaction at a C-H bond.

Cascade and Tandem Reactions

The multifunctionality of this compound makes it a prime candidate for cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. Such processes are highly valued in organic synthesis for their efficiency and atom economy.

Intramolecular Cyclizations Involving Multiple Functional Groups

The presence of both an electron-rich double bond and a terminal methoxy group, along with the ester functionality, opens avenues for various intramolecular cyclization pathways. The feasibility of these cyclizations would be highly dependent on the reaction conditions, including the choice of catalyst and reagents.

One plausible transformation is an acid-catalyzed intramolecular cyclization. Protonation of the methoxy group could lead to its departure as methanol, generating a primary carbocation. While primary carbocations are generally unstable, the reaction could proceed through a concerted mechanism or with neighboring group participation. The alkene could then act as a nucleophile, attacking the electrophilic center to form a six-membered ring. Subsequent reaction of the resulting tertiary carbocation with the ester carbonyl oxygen could lead to the formation of a bicyclic lactone.

Alternatively, under different conditions, the ester carbonyl could be activated by a Lewis acid. This would enhance the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the double bond. This pathway would likely favor the formation of a six-membered ring, leading to a cyclohexanone (B45756) derivative after hydrolysis of the ester. The stereochemical outcome of such cyclizations would be influenced by the geometry of the double bond and the conformational preferences of the acyclic precursor.

Below is a hypothetical data table summarizing potential intramolecular cyclization products based on different catalytic conditions.

| Catalyst/Reagent | Proposed Intermediate | Potential Product(s) | Ring Size(s) Formed |

| Strong Brønsted Acid | Primary carbocation at C7 | Bicyclic lactone | 6, 5 |

| Lewis Acid (e.g., TiCl₄) | Activated ester carbonyl | Substituted cyclohexanone | 6 |

| Palladium(II) Catalyst | π-allyl palladium complex | Cyclopentane derivatives | 5 |

One-Pot Synthetic Sequences

The concept of one-pot synthesis, where sequential reactions are carried out in a single reaction vessel, could be applied to this compound to generate complex cyclic architectures efficiently.

A hypothetical one-pot sequence could commence with the reduction of the ester functionality to a primary alcohol. This could be achieved using a mild reducing agent that does not affect the double bond. The resulting alcohol could then undergo an intramolecular cyclization. For instance, in the presence of an acid catalyst, the alcohol could protonate and be eliminated as water, generating a carbocation that is subsequently attacked by the alkene, similar to the pathways discussed above.

Another potential one-pot sequence could involve an initial epoxidation of the double bond. The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions. Treatment with a Lewis acid could promote an intramolecular attack from the ester carbonyl oxygen or the methoxy group, leading to the formation of five- or six-membered cyclic ethers or lactones.

A summary of potential one-pot sequences is presented in the table below.

| Step 1 Reagent | Step 2 Reagent/Condition | Potential Final Product | Key Transformations |

| LiAlH₄ (controlled) | H⁺ catalyst | Substituted tetrahydropyran | Reduction, Cyclization |

| m-CPBA | Lewis Acid (e.g., BF₃·OEt₂) | Cyclic ether or lactone | Epoxidation, Ring-opening cyclization |

| OsO₄, NMO | TsCl, base | Substituted tetrahydrofuran | Dihydroxylation, Tosylation, Intramolecular substitution |

It is important to reiterate that the reactions and products discussed in this article are theoretical and based on the known reactivity of similar functional groups and molecular scaffolds. Experimental validation would be necessary to confirm the actual chemical behavior of this compound under these conditions. The exploration of its reactivity could unveil novel synthetic pathways to valuable cyclic and polycyclic compounds.

Future Research Directions and Advanced Methodological Development

Development of Novel Catalytic Systems for Efficient Synthesis

The cornerstone of modern synthetic efficiency lies in catalysis. Future efforts will be directed toward designing catalytic systems that offer superior activity, selectivity, and sustainability for the synthesis of intricate molecules.

The development of new catalysts is a key challenge for organic synthesis, with a focus on high activity and selectivity, as well as ease of separation from the reaction mixture. mdpi.com For polyfunctional compounds like Ethyl 7-methoxy-4-methylhept-4-enoate, which contains both an ester and a methoxy (B1213986) group along with a substituted alkene, achieving chemoselectivity is paramount. Future research will likely focus on catalysts that can operate under mild conditions and tolerate a variety of functional groups.

Homogeneous catalysis offers high selectivity and activity, though catalyst recovery can be a challenge. semanticscholar.org Conversely, heterogeneous catalysts, while offering easier recovery and recycling, can present issues with selectivity. mdpi.comsemanticscholar.org A significant research direction is the development of catalysts that merge the advantages of both systems, possessing the stability and recyclability of heterogeneous catalysts with the selectivity of homogeneous ones. chemistryworld.com For the synthesis of aliphatic esters, novel multimetallic catalyst systems, for instance combining palladium and iridium, are being explored for reactions like the direct carbonylation of olefins. acs.org Organocatalysis also represents a promising frontier for the ring-opening polymerization (ROP) of cyclic esters to produce aliphatic polyesters, a method that avoids metal contamination. acs.org

| Catalyst Type | Advantages | Challenges | Potential Application in Synthesis |

| Homogeneous | High activity and selectivity. semanticscholar.org | Difficult to separate from the reaction mixture and recycle. mdpi.com | Precise control over stereochemistry and functional group tolerance. |

| Heterogeneous | Easy separation, recovery, and recycling; suitable for flow reactors. mdpi.com | Can have lower selectivity compared to homogeneous catalysts. semanticscholar.org | Sustainable and scalable industrial production. |

| Organocatalysts | Metal-free, reducing toxicity concerns; often highly selective. acs.org | Can require higher catalyst loadings compared to metal catalysts. | "Green" synthesis of polyester (B1180765) precursors. |

Assuming the presence of a stereocenter, the enantioselective synthesis of a specific isomer of this compound would be a significant goal. Asymmetric catalysis is a powerful tool for creating chiral molecules with high enantiomeric purity. nih.gov Future research will focus on designing new chiral ligands and catalysts that can effectively control the stereochemistry of key bond-forming reactions.

Transition-metal-catalyzed allylic substitution is a prominent method for preparing enantioenriched molecules. acs.org Iridium-catalyzed enantioselective allylation reactions of ester enolates, for example, can form products with quaternary carbon atoms under relatively neutral conditions. nih.gov Similarly, chiral palladium(II) catalysts have been used for the asymmetric synthesis of chiral allylic esters from prochiral allylic alcohols, achieving high yields and excellent enantiomeric purities. nih.govorganic-chemistry.org This approach often involves the SN2′ substitution of intermediates like trichloroacetimidates with carboxylic acids. organic-chemistry.org The development of these methods allows for the creation of a stereocenter with good enantioselectivity in a single step from readily available starting materials. acs.org

Exploration of Bio-Inspired Synthetic Approaches

Nature provides a blueprint for highly selective and efficient chemical transformations. Bio-inspired synthesis aims to mimic these natural processes to develop novel and sustainable synthetic methods. nih.gov This often involves using enzymes as catalysts or designing synthetic routes that emulate biosynthetic pathways. nih.gov

Enzymatic synthesis has gained significant attention as a green alternative to traditional chemical methods for ester production. researchgate.net Biocatalytic routes, particularly those using lipases, offer major advantages, including high selectivity (both regioselectivity and enantioselectivity), milder reaction conditions (moderate temperature and atmospheric pressure), and reduced byproduct formation. researchgate.net For a complex aliphatic ester, enzymes could selectively catalyze esterification at a specific position without affecting other functional groups.

Lipases, such as Candida antarctica Lipase (B570770) B (CaLB), are widely studied for their high catalytic activity and thermostability in esterification reactions. mdpi.com Research has demonstrated the successful enzymatic synthesis of various aliphatic and aromatic esters. researchgate.netrug.nl Scientists are creating new platforms for the microbial biosynthesis of "designer esters" by engineering robust and efficient enzymes. berscience.org Future work will likely focus on optimizing reaction media, potentially using non-conventional media like ionic liquids, and applying Design of Experiments (DoE) approaches to enhance the efficiency of enzymatic synthesis for complex targets. researchgate.netmdpi.com

| Enzyme Type | Common Substrates | Key Advantages |

| Lipases (e.g., Candida antarctica) | Alcohols, Carboxylic Acids, Flavonoids | High selectivity, mild conditions, "natural product" label. researchgate.netresearchgate.net |

| Cutinases | Long-chain alcohols and acids | High hydrolytic and synthetic activity towards polyesters. mdpi.com |

| Alcohol Acyltransferases (AATs) | Alcohols, Acyl-CoAs | Thermostable, compatible with various microbial hosts. berscience.org |

Integration of Machine Learning and Artificial Intelligence in Synthetic Design

Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available precursors. deanfrancispress.comwikipedia.org This process, traditionally reliant on the intuition of expert chemists, is now being augmented by AI. ias.ac.in Machine learning models can automatically learn chemical rules from reaction databases to predict retrosynthetic routes. chemrxiv.org

Predictive Modeling of Reaction Outcomes and Selectivity

The prediction of reaction outcomes and selectivity through computational means represents a significant frontier in chemical synthesis. For a molecule with the structural complexity of this compound, which contains a stereocenter and a trisubstituted double bond, achieving high selectivity is a primary challenge. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to address this. nih.govnih.gov

Future research will likely focus on developing bespoke ML models to navigate the complex parameter space of reactions leading to this compound. These models are trained on large datasets of experimental results, enabling them to recognize intricate patterns that correlate reaction conditions (e.g., catalyst, solvent, temperature, and reactants) with outcomes like yield and stereoselectivity. acs.orgnih.govnih.gov A neural network, for instance, could be trained to predict the optimal catalyst and solvent combination that maximizes the desired (E/Z)-isomer ratio of the double bond. acs.orgresearchgate.net

The development of such predictive tools relies on the availability of high-quality, large-scale reaction data. nih.gov High-throughput experimentation (HTE) platforms could be employed to rapidly generate this data for reactions relevant to the synthesis of substituted heptenoates. By combining HTE with ML, researchers can create a powerful feedback loop where the model's predictions guide subsequent experiments, accelerating the discovery of optimal reaction conditions.

The table below illustrates a hypothetical application of a predictive model for optimizing the yield of this compound in a key synthetic step. The model predicts the reaction yield based on different catalysts and solvents, guiding the researcher toward the most promising conditions.

Table 1: Hypothetical Predictive Modeling for a Key Cross-Coupling Step

| Catalyst | Solvent | Predicted Yield (%) | Confidence Score |

|---|---|---|---|

| Catalyst A | Toluene | 78 | 0.92 |

| Catalyst A | THF | 65 | 0.89 |

| Catalyst B | Toluene | 85 | 0.95 |

This table is an illustrative example of how a machine learning model might predict reaction outcomes to guide experimental design. The data is not derived from actual experiments.

Furthermore, quantum mechanical calculations can be combined with machine learning to create hybrid models. nih.gov These models can provide deeper insights into the reaction mechanisms, helping to rationalize the observed selectivity and predict the outcomes for new, untested substrates and catalysts with greater accuracy. nih.gov

Sustainable Chemistry for this compound Production

The principles of sustainable chemistry are increasingly integral to modern synthetic chemistry. The production of this compound can be made more environmentally benign through improvements in green chemistry practices and the adoption of advanced processing technologies.

A key focus of future research will be the incorporation of green chemistry principles into the synthesis of this compound. This involves a holistic approach to minimizing the environmental impact of the entire production process.

Renewable Feedstocks: A significant advancement would be the sourcing of precursors from renewable biomass rather than petrochemicals. rsc.org For example, levulinic acid, which can be derived from the acid-catalyzed degradation of C6 sugars, could serve as a potential starting material. Similarly, oleochemicals derived from plant oils like castor oil could be engineered as starting points for the carbon backbone. warf.orgarkema.com The use of microbial fermentation to produce key intermediates is another promising avenue. nih.gov

Atom Economy: Synthetic routes will be redesigned to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. This can be achieved by favoring addition reactions over substitution reactions and by using catalytic rather than stoichiometric reagents. labmanager.com

Solvent-Free or Greener Solvents: Research will aim to reduce or eliminate the use of hazardous organic solvents. This could involve developing solvent-free reaction conditions or substituting conventional solvents with greener alternatives such as ionic liquids, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers numerous advantages, including high selectivity under mild reaction conditions, which reduces energy consumption and byproduct formation. researchgate.net For instance, a lipase could be used for the final esterification step, or an engineered enzyme could be employed to set the stereochemistry at the methyl-substituted carbon. nih.gov

The following table outlines potential green chemistry improvements for the synthesis of this compound.

Table 2: Potential Green Chemistry Improvements

| Green Chemistry Principle | Conventional Approach | Potential Green Alternative |

|---|---|---|

| Feedstock | Petrochemical-based | Biomass-derived (e.g., from carbohydrates or plant oils) rsc.org |

| Solvent | Chlorinated solvents, THF | Solvent-free, 2-MeTHF, or enzymatic reaction in aqueous media |

| Catalysis | Stoichiometric reagents | Catalytic amounts of reusable catalysts, biocatalysts (enzymes) labmanager.comresearchgate.net |

| Atom Economy | Multi-step synthesis with protecting groups | Redesigned synthesis with fewer steps, maximizing addition reactions |

For the scalable and efficient production of this compound, flow chemistry and continuous processing offer significant advantages over traditional batch methods. d-nb.info In a flow process, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comacs.org

This enhanced control can lead to higher yields and selectivities, as well as improved safety, particularly when dealing with highly reactive or unstable intermediates. acs.org For a multi-step synthesis, different reactors can be connected in series, allowing for a "telescoped" process where intermediates are generated and consumed in a continuous stream without the need for isolation and purification at each step. rsc.org

A hypothetical continuous flow setup for the synthesis of this compound could involve the following stages:

A microreactor for a highly exothermic Grignard addition to form a key C-C bond.

An in-line purification module to remove byproducts.

A packed-bed reactor containing an immobilized catalyst for a subsequent olefination reaction.

A final reactor for the esterification, followed by in-line liquid-liquid extraction to isolate the final product.

The table below compares key parameters of a traditional batch process with a potential continuous flow process for the synthesis of this compound.

Table 3: Comparison of Batch vs. Continuous Flow Processing

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes mdpi.com |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio, excellent control d-nb.info |

| Safety | Potential for thermal runaway, handling of large quantities of hazardous materials | Small reaction volumes, enhanced containment, safer handling of reactive intermediates acs.org |

| Scalability | Challenging, often requires re-optimization | Scaled by running the process for longer durations ("scaling out") |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring and optimization |

By integrating predictive modeling with sustainable and continuous manufacturing processes, the future production of this compound can be envisioned as a highly efficient, selective, and environmentally responsible endeavor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.